molecular formula C10H16O B14402826 5-Methylidenecyclononan-1-one CAS No. 87362-57-0

5-Methylidenecyclononan-1-one

Katalognummer: B14402826
CAS-Nummer: 87362-57-0
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: NUBNZGFXWKQTPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylidenecyclononan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a nine-membered carbon ring with a methylene group attached to one of the carbons, making it a unique structure among cycloalkanes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidenecyclononan-1-one typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then neutralized and purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as distillation and chromatography, can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylidenecyclononan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Methylidenecyclononan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Methylidenecyclononan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A six-membered ring ketone.

    Cyclooctanone: An eight-membered ring ketone.

    Cyclodecanone: A ten-membered ring ketone.

Uniqueness

5-Methylidenecyclononan-1-one is unique due to its nine-membered ring structure with a methylene group, which imparts distinct chemical properties and reactivity compared to other cycloalkanes. Its larger ring size and the presence of the methylene group make it a valuable compound for studying ring strain and reactivity in organic chemistry .

Eigenschaften

CAS-Nummer

87362-57-0

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

5-methylidenecyclononan-1-one

InChI

InChI=1S/C10H16O/c1-9-5-2-3-7-10(11)8-4-6-9/h1-8H2

InChI-Schlüssel

NUBNZGFXWKQTPR-UHFFFAOYSA-N

Kanonische SMILES

C=C1CCCCC(=O)CCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.